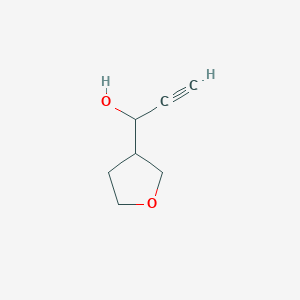![molecular formula C18H36N3O2+ B12340272 [(E)-1,3-dihydroxyoctadec-4-en-2-yl]imino-iminoazanium](/img/structure/B12340272.png)
[(E)-1,3-dihydroxyoctadec-4-en-2-yl]imino-iminoazanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(E)-1,3-dihydroxyoctadec-4-en-2-yl]imino-iminoazanium is a complex organic compound with a unique structure that includes both hydroxyl and imino groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-1,3-dihydroxyoctadec-4-en-2-yl]imino-iminoazanium typically involves the reaction of specific precursors under controlled conditions. One common method involves the condensation of α-imino esters with isonitrosoacetophenone hydrazones . This reaction is carried out under mild conditions and results in the formation of the desired compound with high yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent quality and yield. The specific conditions, including temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize costs.
化学反応の分析
Types of Reactions
[(E)-1,3-dihydroxyoctadec-4-en-2-yl]imino-iminoazanium undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by catalysts or under specific pH conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, often in the presence of catalysts or under controlled pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
[(E)-1,3-dihydroxyoctadec-4-en-2-yl]imino-iminoazanium has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [(E)-1,3-dihydroxyoctadec-4-en-2-yl]imino-iminoazanium involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
類似化合物との比較
Similar Compounds
2,5-Di(het)arylpyridines: These compounds share some structural similarities and are also used in various scientific and industrial applications.
Uniqueness
[(E)-1,3-dihydroxyoctadec-4-en-2-yl]imino-iminoazanium is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C18H36N3O2+ |
|---|---|
分子量 |
326.5 g/mol |
IUPAC名 |
[(E)-1,3-dihydroxyoctadec-4-en-2-yl]imino-iminoazanium |
InChI |
InChI=1S/C18H36N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(23)17(16-22)20-21-19/h14-15,17-19,22-23H,2-13,16H2,1H3/q+1/b15-14+ |
InChIキー |
KKJSTDHASRTKAE-CCEZHUSRSA-N |
異性体SMILES |
CCCCCCCCCCCCC/C=C/C(C(CO)N=[N+]=N)O |
正規SMILES |
CCCCCCCCCCCCCC=CC(C(CO)N=[N+]=N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(E)-(4-phenoxyphenyl)methylideneamino]thiadiazole-4-carboxamide](/img/structure/B12340194.png)

![N-tert-butyl-N-[2-(hydroxymethyl)butyl]carbamate](/img/structure/B12340215.png)
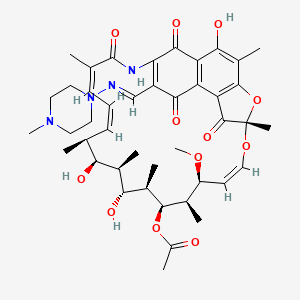
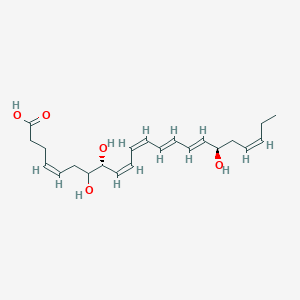
![3-chloro-N-hydroxy-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,3'-bipyridine]-2'-carboximidamide](/img/structure/B12340233.png)
![(2E)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}-3-(dimethylamino)prop-2-enenitrile](/img/structure/B12340237.png)
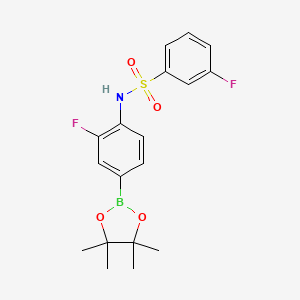

![(Z)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B12340251.png)
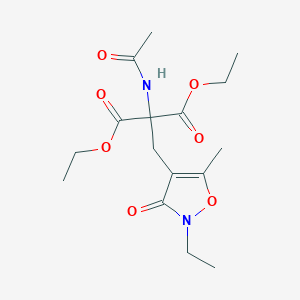
![[(3Z,10R,13S,17R)-3-acetyloxyimino-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B12340260.png)
